N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O2S and its molecular weight is 389.49. The purity is usually 95%.
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Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoro-4-methylphenylamine with 2-(thiophen-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is performed under anhydrous conditions, often requiring a base like triethylamine to neutralize hydrochloric acid produced during the process. The general synthetic route includes:
- Dissolution : Dissolve 3-fluoro-4-methylphenylamine and 2-(thiophen-2-yl)ethylamine in anhydrous dichloromethane.
- Addition of Oxalyl Chloride : Add oxalyl chloride dropwise while maintaining a low temperature.
- Stirring : Stir the mixture at room temperature for several hours.
- Quenching : Quench the reaction with water and extract the product using an organic solvent.
- Purification : Purify the compound through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorinated aromatic ring enhances binding affinity, while the thiophene moiety contributes to π–π interactions and hydrogen bonding capabilities, facilitating effective molecular recognition and activity modulation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound possess anticancer properties. For instance, derivatives containing thiophene rings have been reported to inhibit cell proliferation in various cancer cell lines through apoptosis induction and modulation of key apoptotic markers such as caspase 3 .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on key enzymes involved in metabolic pathways. Similar compounds have shown preferential inhibition towards monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial for neurotransmitter regulation and could imply neuroprotective effects .
Case Studies
Several case studies highlight the biological efficacy of compounds within this chemical class:
- Anticancer Efficacy : A study demonstrated that related oxalamides significantly inhibited the growth of human pancreatic cancer cells, showcasing their potential as therapeutic agents .
- Neuroprotective Effects : Another investigation into enzyme inhibitors revealed that certain derivatives effectively reduced AChE activity, indicating possible applications in treating neurodegenerative diseases .
Data Table: Biological Activities
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-14-4-5-16(13-17(14)21)23-20(26)19(25)22-8-11-24-9-6-15(7-10-24)18-3-2-12-27-18/h2-5,12-13,15H,6-11H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJQAMTXBDSYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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